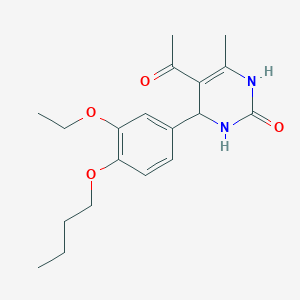![molecular formula C10H9F3O3 B443510 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid CAS No. 438473-98-4](/img/structure/B443510.png)
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Overview
Description
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is an organic compound with the molecular formula C10H9F3O3 It is characterized by the presence of a trifluoroethoxy group attached to a benzoic acid moiety
Mechanism of Action
Target of Action
It is commonly used as an intermediate in the production of pesticides . Pesticides typically target pests’ nervous systems or metabolic pathways, disrupting their normal functions and leading to their death .
Mode of Action
As a pesticide intermediate, it likely interacts with its targets by binding to specific receptors or enzymes, thereby inhibiting their normal function .
Biochemical Pathways
As a pesticide intermediate, it likely affects pathways related to the survival and reproduction of pests .
Pharmacokinetics
As a pesticide intermediate, its bioavailability would be crucial for its effectiveness .
Result of Action
As a pesticide intermediate, it likely leads to the death of pests by disrupting their normal physiological functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid. Factors such as temperature, pH, and presence of other chemicals can affect its stability and effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid typically involves the reaction of 4-(hydroxymethyl)benzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Hydroxymethyl)benzoic acid+2,2,2-Trifluoroethanol→4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols.
Scientific Research Applications
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug precursor.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
- 4-[(2,2,2-Trifluoroethoxy)phenyl]acetic acid
- 2,2,2-Trifluoroethanol
Uniqueness
4-[(2,2,2-Trifluoroethoxy)methyl]benzoic acid is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical properties such as increased acidity and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethoxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c11-10(12,13)6-16-5-7-1-3-8(4-2-7)9(14)15/h1-4H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMGMCOMQTWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B443427.png)
![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-1,3-benzodioxole-5-carbohydrazide](/img/structure/B443428.png)
![2-(2,4-dimethylphenyl)-N-[4-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)cyclohexyl]-4-quinolinecarboxamide](/img/structure/B443429.png)
![Methyl 5-[(4-ethoxyphenoxy)methyl]-2-furoate](/img/structure/B443431.png)
![2-(4-chloro-2-methylphenoxy)-N-(6-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}hexyl)propanamide](/img/structure/B443432.png)
![4-[(E)-1-(3-ISOPROPOXY-4-METHOXYPHENYL)METHYLIDENE]-2-(2-THIENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B443433.png)
![5-[(2-bromophenoxy)methyl]-N-(3,5-dimethylphenyl)furan-2-carboxamide](/img/structure/B443434.png)
![N-benzyl-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B443435.png)
![Methyl 4-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B443437.png)
![Methyl 4-(4-methylphenyl)-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B443438.png)
![N-[4-(acetylsulfamoyl)phenyl]hexanamide](/img/structure/B443440.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B443442.png)

![1-{5-[(4-Ethoxyphenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B443449.png)
